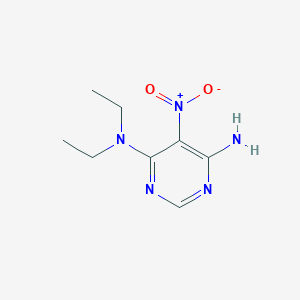

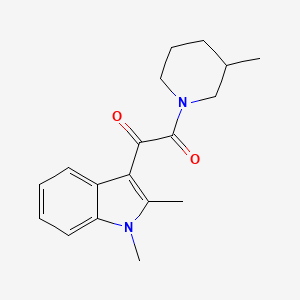

N,N-diethyl-5-nitropyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

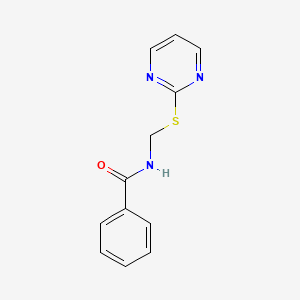

“N,N-diethyl-5-nitropyrimidine-4,6-diamine” is a type of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidine . It is a nitrogen-containing heterocyclic compound that is commonly used in a variety of scientific research applications, including synthetic organic chemistry, biochemistry, and drug discovery. It has a molecular weight of 155.12 .

Synthesis Analysis

A new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions has been presented . This involves the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, which produced disubstituted dialkyl/arylamine pyrimidines . Another synthesis method involves the cyclization reaction of acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide .Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 45 bonds, including 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also includes 2 six-membered rings and 1 secondary amine (aromatic) .Physical and Chemical Properties Analysis

“this compound” is a yellow solid with a melting point of 174–176 °C . Its InChI Code is 1S/C4H5N5O2/c5-3-2 (9 (10)11)4 (6)8-1-7-3/h1H, (H4,5,6,7,8) and its InChI key is KUCFBGFPXUXWBQ-UHFFFAOYSA-N .Scientific Research Applications

Synthesis of Complex Molecules

One significant application involves the synthesis of tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid. This process involves the condensation of chiral N1-protected vicinal diamines with pyrimidinone derivatives, followed by several steps including nitro group reduction and oxidative cyclization. These stereospecific syntheses contribute to the development of compounds with potential biological activities (Bailey et al., 1992).

Antifolate Activity

Research into nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidines has shown these compounds to be effective inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, as well as possessing antitumor properties. This illustrates the potential of modified pyrimidines in the development of new therapeutic agents (Robson et al., 1997).

Antiproliferative Activity

The treatment of certain nitropyrimidine derivatives with reagents like KCN has led to the discovery of compounds with significant in vitro antiproliferative activity. These findings suggest the potential for developing novel anticancer drugs based on pyrimidine scaffolds (Otmar et al., 2004).

Ring Transformations

Studies on the reactions of heterocyclic compounds have uncovered methods for converting pyrimidine rings into benzene rings, demonstrating the chemical flexibility and utility of pyrimidine derivatives in organic synthesis (Barczyński & Plas, 2010).

Biological Activities

Research into novel series of 4-(substituted-phenoxy or phenylthio)pyrimidines synthesized from diethylgunidine nitrate and diketene has indicated moderate herbicidal, fungicidal, and anti-TMV activities. This underscores the potential agricultural applications of these compounds (De, 2005).

Mechanism of Action

The mechanism of action of “N,N-diethyl-5-nitropyrimidine-4,6-diamine” involves the presence of pre-reactive molecular complexes, a phenomenon rarely reported in SNAr reactions . These complexes precede the transition state and can facilitate the reaction . In addition, Meisenheimer complexes and transition states in the intrinsic reaction coordinate (IRC) configuration were identified, which may influence the understanding of the reaction mechanism .

Future Directions

The future directions of “N,N-diethyl-5-nitropyrimidine-4,6-diamine” research could involve further investigation into its reaction mechanisms and potential applications in drug discovery . The development of new synthetic routes to obtain structurally diverse purine libraries using this compound as a starting material could also be a promising area of research .

Properties

IUPAC Name |

4-N,4-N-diethyl-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c1-3-12(4-2)8-6(13(14)15)7(9)10-5-11-8/h5H,3-4H2,1-2H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGBFAJYLRVZEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide](/img/structure/B2649966.png)

![Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2649969.png)

![N-butyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2649972.png)

![9-(5-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649980.png)

![Methyl 3-({[4-(acetylamino)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2649982.png)

![5-(cinnamylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649984.png)